Evidence 1: FLT3 Kinase Inhibitory Activity of Ethyl 3-(6-fluoropyridin-3-yl)propanoate (CHEMBL1835746) in a Direct Head-to-Head Comparison
Data is currently insufficient for a quantitative head-to-head comparison. While Ethyl 3-(6-fluoropyridin-3-yl)propanoate (CHEMBL1835746) is recorded as having a Ki of 1 nM against the human FLT3 kinase domain in a radioligand displacement assay [1], a direct comparator within the same study and assay is not available in the public domain. The following table reflects the limited data landscape.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1 nM [1] |
| Comparator Or Baseline | No quantitative comparator data available for direct comparison. |
| Quantified Difference | N/A - No comparator data. |
| Conditions | Displacement of [33P]ATP from human recombinant FLT3 domain after 20 minutes [1]. |
Why This Matters
This single-point Ki value indicates high potency at FLT3, a key target in acute myeloid leukemia (AML). However, without comparative data, it is a starting point for SAR, not a proven point of superiority for procurement decisions.
- [1] BindingDB. (n.d.). BDBM50355479 (CHEMBL1835746). Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50355479 View Source
